molecular formula C17H11F3N2O B2523277 N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine CAS No. 866150-38-1

N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine

Cat. No. B2523277
CAS RN: 866150-38-1
M. Wt: 316.283
InChI Key: FWTALRXTPRUGFL-LSHDLFTRSA-N
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Description

“N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine” is a chemical compound . Its IUPAC name is 2-phenyl-N’- { (E)- [4- (trifluoromethoxy)phenyl]methylidene}acetohydrazide . The compound has a molecular weight of 322.29 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(trifluoromethoxy)aniline can react with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid to yield a related compound .


Molecular Structure Analysis

The molecular structure of “N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine” can be represented by the formula C17H11F3N2O .

Scientific Research Applications

Neurological Research Applications

Isoquinoline derivatives have been studied for their potential role in the etiology of Parkinson's disease (PD). These compounds, structurally related to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), have been found to possess neurotoxic characteristics that could contribute to neurodegeneration in PD. Research has highlighted the mechanisms through which isoquinoline derivatives could induce neurotoxicity, such as inhibition of mitochondrial complex I and alpha-ketoglutarate dehydrogenase activity, and their selective toxicity towards dopaminergic cells. This suggests a conceivable link between environmental or endogenous exposure to certain isoquinoline derivatives and the development of PD in humans (McNaught et al., 1998).

Cancer Research Applications

In the field of oncology, specific isoquinoline derivatives have been explored for their potential as tumor proliferation markers. For instance, a study on 18F-ISO-1, a cellular proliferative marker based on the isoquinoline structure, demonstrated its utility in PET imaging to evaluate tumor proliferation in patients with various cancers. This research underscores the promise of isoquinoline derivatives in developing diagnostic tools for assessing tumor growth and potentially guiding cancer treatment strategies (Dehdashti et al., 2013).

Synthetic Applications

Isoquinoline derivatives also serve as key intermediates in synthetic chemistry for constructing complex molecular architectures. For example, research has demonstrated the use of N′-(2-alkynylbenzylidene)hydrazides for generating a variety of N-heterocycles through tandem reactions. This method highlights the versatility of isoquinoline-based compounds in facilitating the synthesis of nitrogen-containing heterocycles, which have broad implications in medicinal chemistry and drug discovery (Qiu & Wu, 2016).

properties

IUPAC Name

N-isoquinolin-5-yl-1-[4-(trifluoromethoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)23-14-6-4-12(5-7-14)10-22-16-3-1-2-13-11-21-9-8-15(13)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTALRXTPRUGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N=CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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